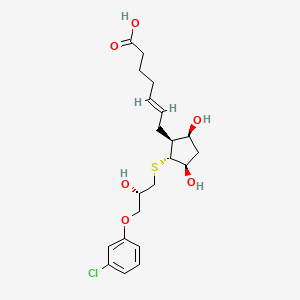

Luprostiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H29ClO6S |

|---|---|

Molecular Weight |

445.0 g/mol |

IUPAC Name |

(E)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)/b3-1+/t15-,17-,18-,19+,21+/m0/s1 |

InChI Key |

KFUDFIMHDRJVLV-GRXHPBEPSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)SC[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O |

Canonical SMILES |

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Signaling Pathways Activated by Luprostiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its physiological effects are mediated through the activation of the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. Understanding the intricate signaling cascades initiated by this compound is paramount for optimizing its therapeutic applications and for the development of novel drugs targeting the FP receptor. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathways

Upon binding to the FP receptor, this compound primarily activates two major signaling pathways: the Gq/11-Phospholipase C (PLC) pathway and the G12/13-Rho pathway. These pathways ultimately lead to increased intracellular calcium concentrations and activation of Rho-associated kinase (ROCK), respectively, culminating in the physiological responses attributed to this compound, such as smooth muscle contraction and luteolysis.

The Gq/11-PLC-IP3-Ca2+ Pathway

The canonical signaling pathway initiated by this compound involves the coupling of the FP receptor to the Gq/11 family of G proteins. This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ is a critical event that activates various downstream effectors, including calcium-calmodulin-dependent kinases (CaMKs) and, in conjunction with DAG, Protein Kinase C (PKC).

The G12/13-Rho/ROCK Pathway

In addition to the Gq/11 pathway, the FP receptor can also couple to G12/13 proteins. This interaction leads to the activation of the small GTPase RhoA. Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, converting it to its active state. Activated RhoA then stimulates Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC). This enhances the interaction between actin and myosin, resulting in cellular contraction and cytoskeletal reorganization.

Cross-talk with the MAPK/ERK Pathway

Activation of the FP receptor by PGF2α and its analogs can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This can occur through at least two mechanisms:

-

PKC-dependent activation: DAG and Ca2+, produced via the Gq/11 pathway, can activate PKC, which in turn can phosphorylate and activate components of the MAPK cascade, such as Raf, leading to the sequential activation of MEK and ERK.

-

EGFR Transactivation: The FP receptor can induce the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process can involve the release of EGFR ligands or intracellular signaling intermediates that activate the EGFR tyrosine kinase, which then initiates the canonical Ras/Raf/MEK/ERK signaling cascade.

Activated ERK1/2 can translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and inflammation.

Quantitative Data

Specific quantitative pharmacological data for this compound is limited in publicly available literature. However, data from other potent PGF2α analogues that act on the FP receptor can provide valuable insights into the expected potency and binding affinity of this compound.

Table 1: Binding Affinities of PGF2α Analogues for the FP Receptor

| Compound | Ki (nM) | Receptor Source | Reference |

| PGF2α | 3-4 | Mouse FP Receptor (CHO cells) | [1] |

| Fluprostenol | 3-4 | Mouse FP Receptor (CHO cells) | [1] |

| Latanoprost acid | 98 | Human FP Receptor | [2] |

Table 2: Potency of PGF2α Analogues in Functional Assays

| Compound | Assay | EC50 (nM) | Cell Type | Reference |

| PGF2α | Inositol Phosphate Generation | 10 | Human Ciliary Body FP Receptor (HEK 293 cells) | [3] |

| Fluprostenol | Phosphoinositide Turnover | 2.6 | Mouse Fibroblasts & Rat Aortic Smooth Muscle Cells | [2] |

| Latanoprost acid | Phosphoinositide Turnover | 32-124 | Human FP Receptor | [2] |

Experimental Protocols

Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates, a direct downstream consequence of PLC activation.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells expressing the FP receptor (e.g., HEK293-FP or primary endometrial cells) in inositol-free medium.

-

Label the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with a phosphodiesterase inhibitor like LiCl for 15-30 minutes to prevent the degradation of inositol monophosphates.

-

Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

-

Extraction and Separation:

-

Lyse the cells with a suitable acid (e.g., perchloric acid or trichloroacetic acid).

-

Separate the soluble inositol phosphates from the lipid fraction by centrifugation.

-

Isolate the total inositol phosphates from the aqueous phase using anion-exchange chromatography (e.g., Dowex columns).

-

-

Quantification:

-

Elute the [³H]-inositol phosphates from the column.

-

Quantify the radioactivity using liquid scintillation counting.

-

Plot the data as a dose-response curve to determine the EC50 value of this compound.

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate FP receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

-

Compound Addition and Signal Detection:

-

Wash the cells to remove excess dye.

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of this compound into the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline.

-

Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

RhoA Activation Assay (G-LISA)

This ELISA-based assay quantifies the amount of active, GTP-bound RhoA.

Methodology:

-

Cell Lysis:

-

Culture and serum-starve FP receptor-expressing cells.

-

Stimulate the cells with this compound for a short period (e.g., 1-5 minutes).

-

Lyse the cells with the provided lysis buffer containing protease inhibitors.

-

-

Binding to Rho-GTP Affinity Plate:

-

Add the cell lysates to a 96-well plate coated with a Rho-GTP binding protein (e.g., the Rho-binding domain of Rhotekin).

-

Incubate to allow the active RhoA in the lysate to bind to the plate.

-

-

Detection:

-

Wash the plate to remove unbound proteins.

-

Add a primary antibody specific for RhoA.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add a colorimetric HRP substrate and measure the absorbance using a plate reader.

-

-

Quantification:

-

The absorbance is directly proportional to the amount of active RhoA in the sample.

-

Western Blot for ERK1/2 Phosphorylation

This technique detects the phosphorylated (active) form of ERK1/2.

Methodology:

-

Cell Treatment and Lysis:

-

Serum-starve FP receptor-expressing cells.

-

Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

-

Conclusion

This compound exerts its biological effects by activating the FP receptor and initiating a complex network of intracellular signaling pathways. The primary cascades involved are the Gq/11-PLC-Ca2+ and the G12/13-Rho/ROCK pathways, which are fundamental to its luteolytic and smooth muscle contractile properties. Furthermore, cross-talk with the MAPK/ERK pathway highlights the pleiotropic effects of FP receptor activation. While specific quantitative data for this compound remains to be fully elucidated, the information from closely related PGF2α analogues provides a strong framework for understanding its pharmacological profile. The detailed experimental protocols provided herein offer a practical guide for researchers to further investigate the nuanced signaling mechanisms of this compound and to facilitate the development of next-generation therapeutics targeting the prostaglandin F2α receptor.

References

- 1. Integrating Pharmacokinetics and Quantitative Systems Pharmacology Approaches in Generative Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Luprostiol in Bovine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol (B1675511), a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine for the synchronization of estrus and management of various reproductive disorders in cattle.[1] Its primary mechanism of action involves the regression of the corpus luteum, leading to a decrease in progesterone (B1679170) production and the initiation of a new estrous cycle. A thorough understanding of the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is paramount for optimizing dosing strategies, ensuring therapeutic efficacy, and safeguarding food safety by minimizing drug residues in animal products. This guide provides a comprehensive overview of the pharmacokinetics of this compound in bovine models, supported by experimental data and detailed methodologies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound in cattle have been primarily investigated following intramuscular administration, often utilizing radiolabeled compounds to trace the drug's fate within the body.

Absorption

Following intramuscular injection, this compound is rapidly absorbed into the systemic circulation.[1] Peak plasma concentrations (Cmax) are typically reached within 15 to 20 minutes, indicating a swift onset of action.[1]

Distribution

Distribution studies, including those with radiolabeled this compound, have shown that the compound does not accumulate in any specific organ.[1][2] It is distributed to various tissues, with the highest concentrations found in the kidney, followed by the liver, fat, and muscle.[3] The radioactivity is primarily located in the liver, kidney, and intestinal tract, with a rapid decline in tissue residues observed within 24 hours.[1][2]

Metabolism

This compound undergoes extensive metabolism in cattle, with only a small fraction of the parent compound being excreted unchanged.[1] The principal metabolic pathway is the β-oxidation of the carboxylic acid side chain.[1][4] This process results in the formation of shorter-chain derivatives, such as tetranor-luprostiol.[1]

Excretion

The elimination of this compound and its metabolites is rapid.[1] The majority of the administered dose is excreted from the body within 24 hours through both urine and feces.[1][2] In lactating cows, a negligible amount of the drug is secreted into the milk.[1][2]

Data Presentation

The following tables summarize the key quantitative pharmacokinetic parameters and residue depletion data for this compound in bovine models.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Cows Following Intramuscular Administration [1][2]

| Parameter | Value (First Study) | Value (Second Study) | Species/Condition |

| Cmax | 35.58 ng this compound equivalent/mL | 31.96 ng this compound equivalent/mL | Lactating Cows |

| Tmax | 20 minutes | 15 minutes | Lactating Cows |

| Half-life (t½) | ~2 hours | ~2 hours | Cattle |

Note: Data from radiolabeled studies represent the total radioactivity of the parent compound and its metabolites.

Table 2: Residue Depletion of ³⁵S-Luprostiol in Dairy Cow Tissues (15 mg/head, intramuscular) [2][4]

| Tissue | 12 hours | 1 day | 3 days |

| Injection Site | - | 250 ppb | 11 ppb |

| Liver | < 2 ppb | - | 0.92 µg/kg |

| Kidney | < 2 ppb | - | 0.85 µg/kg |

| Fat | < 2 ppb | - | - |

| Muscle | < 2 ppb | - | - |

| Milk | < 2 ppb | - | - |

Signaling Pathway

As a PGF2α analogue, this compound exerts its luteolytic effect by binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor located on the luteal cells of the corpus luteum.[1] This interaction triggers a signaling cascade that culminates in the functional and structural demise of the corpus luteum.

Experimental Protocols

While detailed, proprietary experimental protocols for this compound are not always publicly available, the following sections outline comprehensive methodologies based on standard practices for pharmacokinetic studies of prostaglandin analogues in cattle.

Experimental Workflow for a Pharmacokinetic Study

Detailed Methodologies

1. Animal Study Protocol

-

Animal Selection: Healthy, non-lactating, cycling beef or dairy cows of similar age and body weight are selected. A preliminary veterinary examination, including transrectal ultrasonography, is performed to ensure the presence of a functional corpus luteum.

-

Acclimatization: Animals are acclimatized to the housing and handling conditions for a minimum of one week prior to the study to minimize stress-related physiological changes.

-

Drug Administration: A single intramuscular injection of this compound (e.g., 15 mg) is administered into the neck or gluteal muscle. The exact time of administration is recorded for each animal.

-

Blood Sampling: Blood samples (approximately 10 mL) are collected via jugular venipuncture into heparinized tubes at the following time points: 0 (pre-dose), 5, 10, 15, 20, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.

-

Plasma Preparation: Blood samples are immediately placed on ice and centrifuged at 1500 x g for 15 minutes at 4°C within one hour of collection. The resulting plasma is harvested and stored at -80°C until analysis.

2. Analytical Protocol: Quantification of this compound by LC-MS/MS

-

Sample Preparation (Solid-Phase Extraction):

-

Plasma samples are thawed and vortexed.

-

An internal standard (e.g., a deuterated analogue of this compound) is added to each plasma sample.

-

The plasma is acidified with formic acid.

-

A C18 solid-phase extraction (SPE) cartridge is conditioned with methanol (B129727) followed by water.

-

The acidified plasma is loaded onto the SPE cartridge.

-

The cartridge is washed with a water/methanol mixture to remove interferences.

-

This compound and the internal standard are eluted with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

-

The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Representative):

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for this compound and its internal standard.

-

3. Progesterone Analysis by Radioimmunoassay (RIA)

To confirm the luteolytic effect of this compound, plasma progesterone concentrations are often measured.

-

Assay Principle: A competitive binding immunoassay where a known quantity of radiolabeled progesterone competes with the progesterone in the plasma sample for binding sites on a limited amount of progesterone-specific antibody.

-

Procedure (using a commercial kit):

-

Plasma samples, standards, and controls are pipetted into antibody-coated tubes.

-

¹²⁵I-labeled progesterone is added to each tube.

-

The tubes are incubated to allow for competitive binding.

-

The unbound progesterone is decanted.

-

The radioactivity in each tube is measured using a gamma counter.

-

A standard curve is generated, and the progesterone concentration in the unknown samples is determined. The sensitivity of the assay is typically around 0.1 ng/mL.

-

Conclusion

The pharmacokinetic profile of this compound in bovine models is characterized by rapid absorption, wide distribution without significant accumulation, extensive metabolism, and prompt excretion. These characteristics make it an effective and safe therapeutic agent for reproductive management in cattle. The experimental protocols outlined in this guide provide a framework for conducting robust pharmacokinetic and pharmacodynamic studies, which are essential for the continued optimization of its clinical use and for ensuring compliance with regulatory standards for food-producing animals. The application of sensitive and specific analytical techniques, such as LC-MS/MS, is crucial for the accurate quantification of this compound and its metabolites in biological matrices.

References

The Synthesis and Purification of Luprostiol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Luprostiol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and treat reproductive disorders. Its specific mechanism of action and physiological effects make it a valuable tool for research in reproductive biology and drug development. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound for research purposes, including detailed, albeit generalized, experimental protocols, and a summary of its signaling pathway.

Chemical Synthesis of this compound

Experimental Protocol: A Generalized Synthetic Approach

This protocol is a composite based on synthetic strategies for PGF2α analogs and should be considered a representative example. Optimization of each step is critical for successful synthesis.

Step 1: Preparation of the Cyclopentane (B165970) Core

The synthesis typically begins with a chiral building block, often a derivative of Corey lactone, which provides the necessary stereochemistry for the cyclopentane ring.

Step 2: Introduction of the α-chain

A Wittig reaction or a related olefination reaction is commonly employed to introduce the carboxylic acid-bearing α-chain onto the cyclopentane core.

Step 3: Introduction of the ω-chain

The ω-chain, which for this compound contains a substituted phenoxy group, is typically introduced via a conjugate addition or an organometallic coupling reaction to an enone intermediate.

Step 4: Functional Group Manipulations and Deprotection

Subsequent steps involve the reduction of ketone functionalities to hydroxyl groups with high stereoselectivity and the removal of protecting groups to yield the final this compound molecule.

Purification of this compound

The purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and stereoisomers, ensuring a high-purity compound for research applications. A multi-step purification strategy is typically employed.

Experimental Protocol: Purification Strategy

1. Flash Column Chromatography: Following the final synthetic step, the crude product is subjected to flash column chromatography on silica (B1680970) gel. A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, is used to separate the bulk of the impurities.

2. Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC is the method of choice.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with a small percentage of a modifier like trifluoroacetic acid (TFA) is effective for separation.

-

Detection: UV detection at a wavelength of 214 nm and 280 nm is suitable for monitoring the elution of this compound.

Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.

3. Crystallization: If a crystalline solid is desired, the purified this compound can be crystallized from a suitable solvent system, which can be determined through screening various solvents and temperatures.

Data Presentation

The following tables summarize hypothetical quantitative data that could be expected from the synthesis and purification of this compound.

Table 1: Summary of Synthetic Step Yields

| Step | Description | Starting Material (g) | Product (g) | Yield (%) |

| 1 | α-chain Introduction | 10.0 | 8.5 | 85 |

| 2 | ω-chain Introduction | 8.5 | 6.8 | 80 |

| 3 | Final Deprotection | 6.8 | 5.1 | 75 |

| Overall | 10.0 | 5.1 | 51 |

Table 2: Purification Summary

| Purification Step | Starting Purity (%) | Final Purity (%) | Recovery (%) |

| Flash Chromatography | 65 | 90 | 80 |

| Preparative HPLC | 90 | >98 | 70 |

Table 3: Analytical Characterization Data

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shifts (δ) | Consistent with this compound structure |

| Mass Spec (LC-MS) | [M-H]⁻ | 444.13 |

| Purity (HPLC) | Area % at 214 nm | >98% |

Mandatory Visualizations

This compound Synthesis Workflow

This compound Purification Workflow

This compound Signaling Pathway

This compound, as a PGF2α analog, exerts its biological effects by binding to the Prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR).[1] This interaction initiates a downstream signaling cascade.

The binding of this compound to the FP receptor activates the Gq alpha subunit of the associated G protein.[1] This, in turn, stimulates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[1] The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to the ultimate physiological responses, such as luteolysis.[1]

References

Luprostiol Receptor Binding Affinity and Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol (B1675511) is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) utilized primarily in veterinary medicine for its potent luteolytic properties.[1][2] Its therapeutic effects are mediated through interaction with the prostaglandin F2α receptor, commonly known as the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[3] Understanding the binding affinity and selectivity of this compound for the FP receptor, as well as its potential interactions with other prostanoid receptors, is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents with improved specificity and efficacy.

This technical guide provides a comprehensive overview of the receptor binding characteristics of PGF2α analogues, detailed experimental protocols for assessing receptor binding and function, and a description of the downstream signaling pathways activated by FP receptor agonists.

Data Presentation: Receptor Binding Affinity and Selectivity

Table 1: Binding Affinity (Ki, nM) of PGF2α Analogues for the Human FP Receptor

| Compound | Ki (nM) for FP Receptor |

| Prostaglandin F2α | 3-4 |

| Travoprost acid | 35 ± 5 |

| Latanoprost acid | 98 |

| Bimatoprost acid | 83 |

| Cloprostenol | 5.1 x 10⁻⁹ M (IC50) |

Disclaimer: The data for Cloprostenol is presented as an IC50 value, which is the concentration of the ligand that inhibits 50% of the specific binding of the radioligand. While related to Ki, it is not a direct measure of binding affinity.

Table 2: Selectivity Profile of PGF2α Analogues Against Other Human Prostanoid Receptors (Ki, nM)

| Compound | FP | DP | EP1 | EP2 | EP3 | EP4 | IP | TP |

| Travoprost acid | 35 | 52,000 | 9,540 | >10,000 | 3,501 | 41,000 | >90,000 | 121,000 |

| Latanoprost acid | 98 | >10,000 | 119 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| Bimatoprost acid | 83 | >10,000 | 95 | >10,000 | 387 | >10,000 | >10,000 | >10,000 |

Data in Table 1 and 2 are compiled from multiple sources for illustrative purposes. For precise values and experimental conditions, refer to the original research articles.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is a fundamental method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., FP receptor).

Objective: To determine the concentration of an unlabeled test compound that displaces 50% of a specific radioligand from its receptor (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human FP receptor.

-

Radioligand: [³H]-PGF2α.

-

Unlabeled test compound (this compound).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

96-well filter plates.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the FP receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of [³H]-PGF2α (typically at or below its Kd).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional consequence of receptor activation by an agonist. FP receptor activation leads to an increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) of a test compound (e.g., this compound) in stimulating a functional response (calcium mobilization) mediated by the FP receptor.

Materials:

-

A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (this compound).

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of the test compound (this compound) to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.

Mandatory Visualization

Signaling Pathways

Activation of the FP receptor by an agonist like this compound initiates a signaling cascade primarily through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Caption: FP Receptor Signaling Pathway.

Experimental Workflows

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

The subsequent diagram outlines the workflow for a calcium mobilization functional assay.

Caption: Calcium Mobilization Assay Workflow.

References

- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Effects of Luprostiol on Intracellular Calcium Mobilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol (B1675511), a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is known to exert its physiological effects by modulating intracellular signaling pathways.[1][2][3] A primary mechanism of action for PGF2α analogues involves the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger that governs a multitude of cellular processes. This technical guide provides a comprehensive overview of the signaling cascade initiated by this compound, leading to an increase in [Ca²⁺]i. It further details established experimental protocols for the precise measurement of this phenomenon and presents a framework for the quantitative analysis of the cellular response. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of prostaglandin signaling and the development of related therapeutic agents.

Introduction to this compound and Intracellular Calcium Signaling

This compound is a potent synthetic analogue of the naturally occurring prostaglandin F2α. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. PGF2α and its analogues, including this compound, play crucial roles in various physiological and pathological processes, such as uterine muscle contraction, luteolysis, and inflammation. The cellular effects of these compounds are mediated by specific cell surface receptors.

The mobilization of intracellular calcium is a fundamental signaling mechanism employed by cells to respond to a wide array of external stimuli. A transient increase in the concentration of free cytosolic calcium can trigger a diverse range of cellular responses, from muscle contraction and neurotransmission to gene expression and cell proliferation. Understanding how compounds like this compound modulate these intricate calcium signals is paramount for elucidating their biological functions and therapeutic potential.

The this compound Signaling Pathway: From Receptor to Calcium Release

This compound, like PGF2α, initiates its cellular effects by binding to the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[4][5][6][7][8] The activation of the FP receptor predominantly engages the Gq alpha subunit of the heterotrimeric G protein.[5][8] This sets in motion a well-defined signaling cascade:

-

Gq Protein Activation: Upon this compound binding, the FP receptor undergoes a conformational change, leading to the activation of the associated Gq protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the plasma membrane-bound enzyme, phospholipase C (PLC).[9][10]

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner leaflet of the plasma membrane. This cleavage yields two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10]

-

IP₃-Mediated Calcium Release: IP₃, being a small and water-soluble molecule, diffuses through the cytoplasm and binds to its specific receptor, the IP₃ receptor (IP₃R), which is a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER).[10][11]

-

Calcium Mobilization: The binding of IP₃ to its receptor triggers the opening of the channel, allowing the rapid efflux of stored Ca²⁺ from the ER into the cytosol.[9][10][11] This results in a sharp and significant increase in the intracellular calcium concentration, which then activates various downstream calcium-dependent proteins and enzymes to elicit a cellular response.

References

- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response. | Semantic Scholar [semanticscholar.org]

- 4. Prostaglandin F2(alpha) stimulates growth of skeletal muscle cells via an NFATC2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 11. Stimulation of Inositol 1,4,5-Trisphosphate (IP3) Receptor Subtypes by Analogues of IP3 | PLOS One [journals.plos.org]

Luprostiol's Expanding Horizons: An Exploratory Technical Guide on its Role in Non-Reproductive Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is well-established in veterinary medicine for its potent luteolytic effects and its utility in reproductive cycle management. However, the widespread distribution of the prostaglandin F2α receptor (FP receptor) in non-reproductive tissues suggests a broader physiological and pathological role for this compound beyond its current applications. This technical guide provides an in-depth exploration of the existing and potential roles of this compound in various non-reproductive tissues, including fibroblasts, vascular smooth muscle, ocular tissues, the immune system, and bone. By synthesizing available data on PGF2α analogues and outlining detailed experimental protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge to investigate and potentially exploit the therapeutic utility of this compound in novel, non-reproductive contexts.

Introduction

Prostaglandin F2α (PGF2α) and its analogues, such as this compound, are potent lipid compounds that mediate a wide array of physiological effects by binding to the G-protein coupled FP receptor. While the reproductive actions of these compounds are extensively documented, emerging evidence points towards significant, yet underexplored, functions in a variety of other tissues. The ubiquitous expression of the FP receptor provides a strong rationale for investigating the pleiotropic effects of this compound.

This guide will delve into the known and hypothesized roles of this compound in non-reproductive systems, presenting the underlying signaling mechanisms, summarizing available quantitative data from related compounds, and providing detailed experimental methodologies to facilitate further research in this promising area.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the FP receptor, a Gq-protein coupled receptor.[1] This interaction initiates a well-defined signaling cascade that is central to its physiological actions in both reproductive and non-reproductive tissues.

The Canonical FP Receptor Signaling Pathway

The primary signaling pathway activated by this compound is the phospholipase C (PLC) pathway. Upon ligand binding, the activated Gq protein stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, in concert with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to a variety of cellular responses including smooth muscle contraction, cell proliferation, and gene expression.[1]

References

Luprostiol-Induced Gene Expression Changes in Ovarian Cells: A Technical Guide

Abstract

Luprostiol (B1675511), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus cycles. Its mechanism of action involves the regression of the corpus luteum (CL), a transient endocrine gland essential for maintaining pregnancy. This process, known as luteolysis, is orchestrated by a complex cascade of molecular events, leading to a decrease in progesterone (B1679170) synthesis and ultimately, programmed cell death of luteal cells. This technical guide provides an in-depth overview of the gene expression changes induced by this compound and its parent compound, PGF2α, in ovarian cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals in the fields of reproductive biology and pharmacology.

Introduction

The corpus luteum (CL) is a dynamic ovarian structure responsible for the production of progesterone, a steroid hormone critical for the establishment and maintenance of pregnancy.[1] In the absence of pregnancy, the CL undergoes a process of regression known as luteolysis, allowing for the initiation of a new ovarian cycle.[1] Prostaglandin F2α (PGF2α), primarily of uterine origin in many species, is the principal physiological trigger for luteolysis.[2]

This compound, as a functional analog of PGF2α, mimics its biological activity by binding to and activating the PGF2α receptor (FP receptor). This activation initiates a signaling cascade that culminates in profound alterations to the luteal cell transcriptome, leading to both functional (inhibition of steroidogenesis) and structural (apoptosis) regression of the CL.[3][4] Understanding the specific genes and pathways modulated by this compound is crucial for optimizing its clinical use and for the development of novel therapeutics targeting ovarian function.

This guide will focus on the known transcriptomic changes in ovarian cells, primarily luteal cells, following exposure to PGF2α and its analogs. Due to the extensive research on PGF2α as the endogenous luteolysin, data from PGF2α studies will be used as a proxy to infer the effects of this compound, given their shared mechanism of action.

Data Presentation: Quantitative Gene Expression Changes

The administration of PGF2α induces significant and time-dependent changes in the expression of genes involved in key cellular processes within the corpus luteum. The following tables summarize the quantitative data on gene expression alterations reported in bovine studies at various time points post-PGF2α treatment.

Table 1: Down-regulated Genes in Bovine Corpus Luteum Following PGF2α Treatment

| Gene Symbol | Gene Name | Function | Fold Change/Percent Decrease | Time Point |

| STAR | Steroidogenic Acute Regulatory Protein | Cholesterol transport for steroidogenesis | ~50% decrease | 4h |

| HSD3B1 | Hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1 | Progesterone synthesis | ~50% decrease | 4h |

| CYP11A1 | Cytochrome P450 Family 11 Subfamily A Member 1 | Cholesterol to pregnenolone (B344588) conversion | ~45-55% decrease | 4h |

| PTGFR | Prostaglandin F Receptor | PGF2α signaling | ~50% decrease | 4h |

| LHR | Luteinizing Hormone/Choriogonadotropin Receptor | Luteal cell maintenance and function | ~50% decrease | 4h |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis and vascular maintenance | Decreased after 2nd PGF2α pulse | Multiple Pulses |

Table 2: Up-regulated Genes in Bovine Corpus Luteum Following PGF2α Treatment

| Gene Symbol | Gene Name | Function | Fold Change/Percent Increase | Time Point |

| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Prostaglandin synthesis (positive feedback) | Increased | 0.5h, 4h |

| MCP-1 (CCL2) | Monocyte Chemoattractant Protein 1 | Immune cell recruitment | Increased | 4h |

| c-FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, immediate early gene | Increased | 0.5h, 4h |

| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | Increased | 0.5h |

| IFNG | Interferon Gamma | Pro-inflammatory cytokine | 175% increase | 10h |

| IRF1 | Interferon Regulatory Factor 1 | Transcription factor in immune response | 195% increase (1h), 227% increase (10h) | 1h, 10h |

| IDO1 | Indoleamine 2,3-Dioxygenase 1 | Tryptophan metabolism, immune modulation | 384% increase | 10h |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the literature for studying the effects of this compound or PGF2α on ovarian cells.

Primary Bovine Granulosa/Luteal Cell Culture

This protocol is adapted from methodologies for isolating and culturing bovine granulosa cells for in vitro studies.[5][6][7][8]

-

Ovary Collection: Collect bovine ovaries from an abattoir within 15-20 minutes of slaughter and transport them to the laboratory on ice in a saline solution containing antibiotics.

-

Follicle Aspiration: Aseptically aspirate the contents of small to medium-sized ovarian follicles (4-8 mm in diameter) using a syringe fitted with an 18-gauge needle.

-

Cell Isolation: Pool the follicular fluid and centrifuge to pellet the granulosa cells. Wash the cell pellet with culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, antibiotics, and growth factors) to remove red blood cells and follicular fluid debris.

-

Cell Plating and Culture: Resuspend the cells in fresh culture medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Plate the cells in culture dishes at a desired density and incubate at 38.5°C in a humidified atmosphere of 5% CO2.

-

This compound/PGF2α Treatment: After allowing the cells to adhere and stabilize (typically 24-48 hours), replace the medium with fresh medium containing the desired concentration of this compound or PGF2α for the specified duration of the experiment.

RNA Extraction and Quality Control

This protocol outlines the general steps for isolating high-quality RNA for downstream gene expression analysis.

-

Cell Lysis: After the treatment period, wash the cultured cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).

-

RNA Isolation: Isolate total RNA from the cell lysate following the manufacturer's protocol for the chosen method (e.g., organic extraction followed by precipitation or column-based purification).

-

DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop), assessing the A260/280 and A260/230 ratios. Assess the integrity of the RNA by agarose (B213101) gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the validation of gene expression changes for specific target genes.[9][10][11][12][13]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Primer Design and Validation: Design primers specific to the target genes and a stable reference (housekeeping) gene. Validate the primer efficiency and specificity.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA, and the specific primers.

-

Data Analysis: Perform the qPCR reaction in a real-time PCR cycler. Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Microarray/RNA-Sequencing Analysis

For a global view of gene expression changes, microarray or RNA-sequencing (RNA-seq) can be employed.

-

Library Preparation (for RNA-seq): For RNA-seq, prepare sequencing libraries from the high-quality total RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

-

Hybridization (for Microarray): For microarray analysis, label the cDNA or cRNA with fluorescent dyes and hybridize it to a microarray chip containing probes for thousands of genes.

-

Sequencing/Scanning: Sequence the prepared libraries on a next-generation sequencing platform or scan the microarray chip to detect the fluorescent signals.

-

Data Analysis: Process the raw sequencing or microarray data, including quality control, alignment (for RNA-seq), and normalization. Perform statistical analysis to identify differentially expressed genes between the control and this compound/PGF2α-treated groups. Further bioinformatics analysis can be used to identify enriched biological pathways and gene networks.

Visualization of Signaling Pathways and Workflows

This compound/PGF2α Signaling Pathway in Luteal Cells

The binding of this compound to its G-protein coupled receptor, the FP receptor, on the surface of luteal cells triggers a cascade of intracellular signaling events. This leads to the activation of several key pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. These pathways, in turn, activate transcription factors such as NF-κB and members of the AP-1 family (e.g., c-FOS), leading to the altered expression of genes that drive luteolysis.

Caption: this compound/PGF2α signaling cascade in ovarian luteal cells.

Experimental Workflow for Studying Gene Expression Changes

The following diagram illustrates a typical workflow for investigating this compound-induced gene expression changes in ovarian cells, from cell culture to data analysis.

Caption: Workflow for gene expression analysis in ovarian cells.

Conclusion

This compound, through its action as a PGF2α analog, potently induces luteolysis by fundamentally altering the gene expression profile of ovarian luteal cells. The available data, primarily from studies on PGF2α, indicate a coordinated down-regulation of genes essential for progesterone synthesis and cell survival, coupled with an up-regulation of genes involved in inflammation, prostaglandin synthesis, and apoptosis. The signaling pathways involving PKC, MAPKs, and transcription factors like NF-κB and AP-1 appear to be central to mediating these effects. This technical guide provides a comprehensive summary of the current understanding of these processes, offering valuable data and protocols for researchers in the field. Further studies employing global transcriptomic approaches, such as RNA-seq, specifically with this compound, will undoubtedly provide a more detailed and nuanced understanding of its molecular actions in ovarian cells.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Regulation of progesterone and prostaglandin F2alpha production in the CL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with prostaglandin F2alpha increases expression of prostaglandin synthase-2 in the rat corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bovine Granulosa Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide initiates inflammation in bovine granulosa cells via the TLR4 pathway and perturbs oocyte meiotic progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.viamedica.pl [journals.viamedica.pl]

- 9. Unveiling G-protein coupled receptors as potential targets for ovarian cancer nanomedicines: from RNA sequencing data analysis to in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and validation of differentially expressed proteins in epithelial ovarian cancers using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification and Validation of Immune-Related Gene for Predicting Prognosis and Therapeutic Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of Luprostiol in Cancer Cell Line Studies: A Technical Guide

Disclaimer: Direct experimental data on the effects of Luprostiol on cancer cell lines is not currently available in published scientific literature. This technical guide summarizes the known effects of Prostaglandin (B15479496) F2α (PGF2α) and its analogues, to which this compound belongs, in cancer cell line studies. The information presented herein serves as a foundational resource to inform potential research applications for this compound.

Introduction

This compound is a synthetic analogue of Prostaglandin F2α (PGF2α), a bioactive lipid mediator involved in a diverse range of physiological and pathological processes.[1] Emerging evidence suggests that PGF2α and its signaling pathways play a significant role in cancer biology, influencing processes such as cell proliferation, apoptosis, and metastasis.[2][3] This guide provides an in-depth overview of the potential applications of this compound in cancer cell line research, based on the activities of PGF2α and its analogues. It is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic avenues in oncology.

Mechanism of Action and Signaling Pathways

This compound, like other PGF2α analogues, is expected to exert its biological effects primarily through the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][4] The binding of an agonist to the FP receptor, which is coupled to the Gq alpha subunit, initiates a cascade of intracellular signaling events.[1][5]

The primary signaling pathway activated by the FP receptor involves the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This initial cascade can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently engaging the Ras/Raf/MEK/ERK (MAPK) signaling pathway.[5][6] This pathway is a key regulator of cellular processes, including proliferation and survival.

Furthermore, PGF2α-FP receptor signaling has been shown to modulate the activity of transcription factors such as NF-κB and CREB, leading to changes in the expression of target genes like COX-2 and Vascular Endothelial Growth Factor (VEGF).[2][5][7]

Figure 1: Proposed signaling pathway of this compound in cancer cells.

Potential Applications in Cancer Cell Line Studies

Based on the known functions of PGF2α and its analogues, this compound could be investigated for the following applications in cancer cell line studies:

Cell Viability and Proliferation

Studies have shown that PGF2α can have variable effects on cancer cell proliferation, with some reports indicating a pro-proliferative role, while others suggest inhibitory effects, depending on the cancer type and cellular context.[2][8]

Data Summary: Effects of PGF2α Analogues on Cancer Cell Viability

| Compound | Cell Line | Cancer Type | Effect | IC50 | Reference |

| PGF2α | Melanoma | Melanoma | Increased resistance to chemotherapy | Not Reported | [2] |

| PGF2α | Breast Cancer (AKR1C3+) | Breast Cancer | Promotes cell survival | Not Reported | [2] |

| PGF2α | Endometrial Adenocarcinoma | Endometrial Cancer | Increased proliferation | Not Reported | [7] |

| Lupeol | 451Lu and WM35 | Melanoma | Decreased viability | Not Reported | [9] |

Note: Lupeol is a triterpene and not a PGF2α analogue, but is included for comparative purposes as it was identified in the initial literature search.

Apoptosis

The role of PGF2α in apoptosis is complex and appears to be cell-type specific. In some contexts, PGF2α signaling can confer resistance to apoptosis, while in others, it may be involved in promoting cell death.[2][10] For instance, increased PGF2α levels have been shown to rescue melanoma cells from apoptosis induced by aspirin.[2] Conversely, the PGF2α synthase (PGFS) has been implicated in protecting colorectal cancer cells from oxaliplatin-induced apoptosis.[8]

Cell Migration and Invasion

A significant body of evidence points to the involvement of PGF2α in promoting cancer cell migration and invasion, key processes in metastasis.[2] Activation of the FP receptor by PGF2α has been shown to stimulate the ERK1/2-MAPK and NF-κB pathways, which are linked to increased cell motility.[2]

Angiogenesis

PGF2α-FP receptor interaction has been demonstrated to induce the expression and secretion of VEGF in endometrial adenocarcinoma cells, suggesting a role in promoting angiogenesis.[7]

Experimental Protocols

The following are generalized protocols for key experiments to investigate the effects of this compound on cancer cell lines. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]

Figure 2: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[12][13]

-

Cell Treatment: Culture cells to the desired density and treat with this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[14][15]

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Fixation: Harvest cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[14]

Conclusion

While direct evidence for the effects of this compound on cancer cell lines is lacking, the existing body of research on PGF2α and its analogues provides a strong rationale for its investigation as a potential modulator of cancer cell biology. The primary mechanism of action is likely through the FP receptor, activating downstream signaling pathways such as the PLC/PKC and Ras/ERK pathways. Future studies should focus on evaluating the dose-dependent effects of this compound on the viability, apoptosis, and cell cycle of a panel of cancer cell lines. Furthermore, investigating its impact on cell migration, invasion, and angiogenesis will be crucial in elucidating its potential as a novel therapeutic agent or a tool to probe the intricacies of prostaglandin signaling in cancer. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for initiating such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. wjgnet.com [wjgnet.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Potential Role of Luprostiol in Modulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a notable lack of direct scientific research on the specific role of Luprostiol in modulating inflammatory responses. This compound is a synthetic analogue of Prostaglandin (B15479496) F2α (PGF2α) and is primarily utilized in veterinary medicine for its potent luteolytic effects.[1][2] This guide, therefore, extrapolates the potential immunomodulatory and inflammatory functions of this compound based on the well-documented activities of its natural counterpart, PGF2α. The information presented herein is intended to provide a foundational understanding and framework for future research into the inflammatory effects of this compound.

Introduction to this compound and Prostaglandin F2α

This compound is a synthetic prostaglandin F2α analogue.[1] Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse physiological effects, including regulation of inflammation.[3] PGF2α is known to be a significant mediator in inflammatory processes, acting through its specific receptor, the F prostanoid (FP) receptor.[3][4] Given that this compound is designed to mimic the actions of PGF2α, it is plausible that it may also exert pro-inflammatory effects by activating the same signaling pathways.

The PGF2α Signaling Pathway in Inflammation

The binding of PGF2α to its G-protein coupled receptor, the FP receptor, initiates a cascade of intracellular events that can lead to a pro-inflammatory response. The FP receptor can couple to both Gq and Gi proteins, leading to the activation of multiple downstream signaling pathways.[5][6]

A key pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[5][6] These events converge on the activation of several transcription factors, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs) such as ERK and p38, and the calcineurin/nuclear factor of activated T-cells (NFAT) pathway.[5][6] The activation of these transcription factors is critical for the subsequent expression of various pro-inflammatory genes, including those for cytokines and chemokines.[5]

Caption: PGF2α/Luprostiol signaling pathway leading to inflammation.

Effects on Inflammatory Mediators

Activation of the PGF2α signaling cascade leads to the production and release of a variety of pro-inflammatory cytokines and chemokines. These molecules play a crucial role in orchestrating the inflammatory response by recruiting and activating immune cells.

Cytokine and Chemokine Upregulation

Studies on human uterine smooth muscle cells have demonstrated that PGF2α can stimulate the increased output of several key inflammatory mediators.[5][6] The following table summarizes the observed effects of PGF2α on cytokine and chemokine production.

| Cytokine/Chemokine | Effect of PGF2α Stimulation | Cell Type | Reference |

| Interleukin-1β (IL-1β) | Increased expression | Human Uterine Smooth Muscle Cells | [5][6] |

| Interleukin-6 (IL-6) | Increased expression | Human Uterine Smooth Muscle Cells | [5][6] |

| CXCL8 (IL-8) | Increased expression | Human Uterine Smooth Muscle Cells | [5][6] |

| CCL2 (MCP-1) | Increased expression | Human Uterine Smooth Muscle Cells | [5][6] |

| Tumor Necrosis Factor-α (TNF-α) | Decreased expression | Human Uterine Smooth Muscle Cells | [5][6] |

It is important to note that the pro-inflammatory effects of PGF2α can be cell-type specific and context-dependent. For instance, in mesenchymal stem cells, a PGF2α analog was found to diminish the phosphorylation of NF-κB and attenuate the production of IL-1β and GM-CSF under inflammatory conditions.[7]

Experimental Protocols for Investigating Inflammatory Effects

To investigate the potential inflammatory effects of this compound, a series of in vitro experiments can be designed based on established protocols for studying PGF2α.

Cell Culture and Stimulation

-

Cell Line: A suitable cell line expressing the FP receptor should be selected (e.g., human uterine smooth muscle cells, THP-1 monocytes).

-

Culture Conditions: Cells are cultured in appropriate media and conditions until they reach a desired confluency.

-

Stimulation: Cells are treated with varying concentrations of this compound (or PGF2α as a positive control) for different time points (e.g., 1, 6, 12, 24 hours). A vehicle control (the solvent used to dissolve this compound) should be included.

Measurement of Cytokine and Chemokine Production

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants are collected after the stimulation period.

-

ELISA is performed according to the manufacturer's instructions for specific cytokines and chemokines (e.g., IL-1β, IL-6, CXCL8, CCL2).

-

The concentration of each analyte is determined by measuring the absorbance and comparing it to a standard curve.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from the stimulated cells.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for the genes of interest (e.g., IL1B, IL6, CXCL8, CCL2) and a housekeeping gene for normalization.

-

The relative fold change in gene expression is calculated.

-

Analysis of Signaling Pathway Activation

-

Western Blotting:

-

Cell lysates are prepared from stimulated cells.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-p38, p38, p-NF-κB p65, NF-κB p65).

-

Following incubation with a secondary antibody, the protein bands are visualized and quantified.

-

Caption: A typical experimental workflow to study this compound's inflammatory effects.

Conclusion and Future Directions

While this compound is an established therapeutic agent in veterinary reproductive medicine, its role in inflammation is largely unexplored. Based on the known pro-inflammatory functions of its parent compound, PGF2α, it is hypothesized that this compound may also possess the ability to modulate inflammatory responses. This would occur through the activation of the FP receptor and subsequent downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines.

Future research should focus on directly investigating the effects of this compound on various immune and non-immune cell types. Such studies would be invaluable in elucidating its potential as a modulator of inflammation and could open new avenues for its therapeutic application or highlight potential inflammatory side effects. Key areas for future investigation include:

-

Direct comparison of the inflammatory potential of this compound and PGF2α.

-

Investigation of this compound's effects on a wider range of immune cells, including macrophages, neutrophils, and lymphocytes.

-

In vivo studies in animal models of inflammation to determine the systemic effects of this compound.

-

Elucidation of the precise signaling pathways activated by this compound in different cell types.

By systematically addressing these research questions, the scientific community can gain a comprehensive understanding of the role of this compound in modulating inflammatory responses, which will be of significant interest to researchers, scientists, and drug development professionals.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin F2α in vitro can affect basic inflammatory parameters of mesenchymal stem cells and slight modulating some of their immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the metabolism and degradation products of Luprostiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine for the synchronization of estrus and other reproductive management purposes in various species, including cattle, horses, and pigs.[1][2] A comprehensive understanding of its metabolic fate and degradation profile is paramount for optimizing therapeutic regimens, ensuring animal safety, and minimizing potential residues in food-producing animals. This technical guide provides an in-depth overview of the current knowledge on the metabolism and degradation of this compound, including its pharmacokinetic profile, primary metabolic pathways, and known metabolites. Furthermore, it outlines detailed experimental protocols for the elucidation of its metabolic and degradation pathways, adhering to international guidelines.

Metabolism of this compound

This compound is rapidly absorbed and extensively metabolized in target species.[2][3] The primary metabolic pathway is β-oxidation of the carboxylic acid side chain, a common route for the breakdown of fatty acids and related compounds.[3]

Pharmacokinetics and Distribution

Following intramuscular administration, this compound is quickly absorbed, with peak plasma concentrations generally reached within 15 to 30 minutes in several species.[1][2] Distribution studies have shown that this compound does not accumulate in any specific organ.[2][3] The radioactivity from radiolabeled studies has been found to be preferentially located in the liver, kidney, and intestinal tract, with rapid excretion occurring within 24 hours.[3] The terminal half-life of radioactivity (representing this compound and its metabolites) is approximately 5 to 7.5 hours in rats.[1]

Metabolic Pathways

The principal metabolic transformation of this compound involves the shortening of the carboxylic acid side chain through β-oxidation. This process leads to the formation of metabolites such as tetranor-luprostiol and its derivatives.[2][3] While the detailed structures of all metabolites are not fully elucidated in publicly available literature, chromatographic analyses have indicated the presence of several metabolites in urine and plasma.[1] In plasma, a significant portion of the radioactivity is attributable to metabolites, with the ratio of unchanged this compound to its metabolites changing over time.[1]

Excretion

The elimination of this compound and its metabolites is rapid, primarily occurring through urine and feces.[2][3] In rats, approximately two-thirds of the administered dose is excreted via the kidneys and one-third via the intestinal tract within 24 hours.[1] Only a small fraction of the drug is excreted in its unchanged form, highlighting the extensive metabolism it undergoes.[1][3] In lactating animals, a very small amount is excreted in the milk.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound in various species. It is important to note that much of this data is derived from studies using radiolabeled this compound, and therefore the concentrations represent the total radioactivity of the parent compound and its metabolites.

Table 1: Plasma Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Cmax (ng equivalent/mL) | Tmax (minutes) | Half-life (t½) (hours) | Reference |

| Lactating Cows | 0.047 mg/kg | IM | 35.58 | 20 | ~2 | [1][2][3] |

| 31.96 | 15 | [1][3] | ||||

| Shetland Ponies | 0.025 mg/kg | IM | 23.7 and 16.7 | - | - | [1] |

| Mini-Pigs | 0.05 mg/kg | IM | 27 | 30 | - | [1] |

| Rats | 0.5 mg/kg | IM | - | 15-30 | 5-7.5 | [1] |

Table 2: Residue Depletion of ³⁵S-Luprostiol in Dairy Cow Tissues (15 mg/head, intramuscular)

| Tissue | 12 hours | 1 day | 3 days | Reference |

| Injection Site | - | 250 ppb | 11 ppb | [3] |

| Liver | < 2 ppb | - | - | [3] |

| Kidney | < 2 ppb | - | - | [3] |